

Established Dosing & Toxicity Summary

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Compound Focus: Afuresertib

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The table below summarizes the key dosing and safety findings from clinical trials, which form the basis for dose adjustment decisions.

Trial Population	Recommended Dose	Common Adverse Events ($\geq 25\%$ incidence)	Dose-Limiting Toxicities (DLTs) & Key Management Triggers
Advanced Hematologic Malignancies (Phase 1 Monotherapy) [1]	125 mg once daily (MTD)	Nausea (35.6%), Diarrhea (32.9%), Dyspepsia (24.7%) [1]	DLT: Liver function test (LFT) abnormalities. MTD was established at 125 mg due to 2 DLTs at the 150 mg dose [1].
Recurrent Platinum-Resistant Ovarian Cancer (Phase 1b, combined with carboplatin/paclitaxel) [2]	125 mg once daily (MTD)	Diarrhea, Fatigue, Nausea, Alopecia, Vomiting, Neutropenia [2]	DLT: Grade 3 rash. The combination therapy's MTD was also 125 mg [2].

Experimental Protocol Context

The provided data comes from clinical trial methodology, which can inform the design of your preclinical investigations.

- **Dosing Determination:** The 125 mg daily dose was identified as the MTD using a standard "3 + 3" dose escalation design. In this design, cohorts of patients receive escalating doses until a pre-defined number of DLTs are observed, establishing the maximum safe dose [1] [2].
- **Safety Monitoring:** In these trials, safety was assessed through frequent clinical evaluations and laboratory tests, including weekly monitoring during the first treatment cycle [1]. This highlights the parameters (clinical observations, LFTs, hematology) that should be closely tracked in experimental models to gauge compound toxicity.

Troubleshooting & FAQ for Researchers

Here are answers to common questions that may arise during experiment planning.

Q1: What is the recommended starting dose for Afuresertib in a new in vivo study?

- **A:** The clinical data supports a starting dose of **125 mg/kg once daily** for oral administration in mouse models, as this was the established MTD in humans. For combination with chemotherapeutic agents like carboplatin and paclitaxel, this dose has also been shown to be tolerable [2].

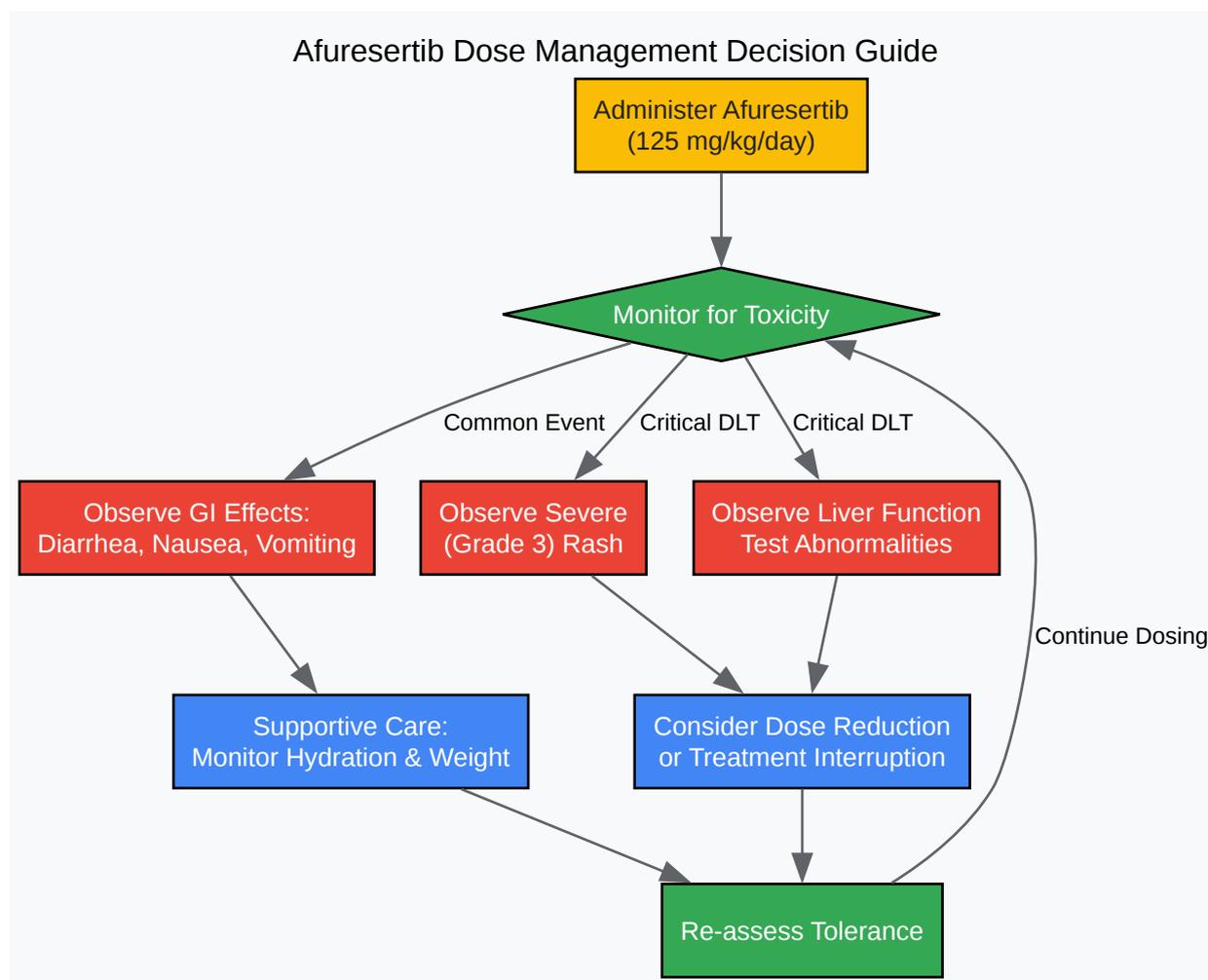
Q2: What are the critical toxicities that would necessitate dose interruption or reduction?

- **A:** Based on clinical trials, the most critical toxicities to monitor are:
 - **Severe Rash:** The occurrence of **Grade 3 rash** was a defined DLT [2].
 - **Hepatotoxicity: Elevations in liver transaminases (LFT abnormalities)** were also identified as DLTs [1].
 - **Gastrointestinal Toxicity:** While common, persistent or severe diarrhea, nausea, or vomiting may also require intervention [1] [2].

Q3: How can I manage common adverse effects like diarrhea and nausea in animal models?

- **A:** Although the clinical studies do not specify management protocols, the high incidence of gastrointestinal events suggests that researchers should implement proactive monitoring for signs of dehydration, weight loss, and reduced activity in study animals, which are indicators of poor clinical tolerance.

To help visualize the decision process for dose management derived from this clinical data, the following flowchart outlines the key triggers and actions:



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References

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2. Phase IB Dose Escalation and Expansion Study of AKT ... [pubmed.ncbi.nlm.nih.gov]

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